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Compound of Interest

Compound Name: Adipic Acid

Cat. No.: B1664381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adipic acid, a dicarboxylic acid, is a crucial component in the production of polymers,

particularly nylon 6,6. Its molecular structure and purity are critical for its industrial applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation and purity assessment of adipic acid. This document provides a detailed

protocol for the ¹H and ¹³C NMR analysis of adipic acid, including data interpretation and

experimental procedures.

Data Presentation
¹H NMR Data
The proton NMR spectrum of adipic acid is characterized by two multiplets and a broad singlet

corresponding to the methylene and carboxylic acid protons, respectively. The chemical shifts

can vary slightly depending on the solvent used.
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Assignment
Chemical Shift (δ) in

DMSO-d6 (ppm)
Multiplicity Integration

-COOH ~12.0 Singlet (broad) 2H

-CH₂-CH₂-COOH ~2.21 Triplet 4H

-CH₂-CH₂-CH₂- ~1.51 Quintet 4H

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and

temperature.

¹³C NMR Data
The carbon NMR spectrum of adipic acid shows three distinct signals corresponding to the

carboxyl carbon and the two different methylene carbons.

Assignment Chemical Shift (δ) in DMSO-d6 (ppm)

-COOH ~174

-CH₂-COOH ~33

-CH₂-CH₂- ~24

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols
Sample Preparation

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for adipic
acid analysis. Deuterated water (D₂O) can also be used, but the carboxylic acid proton

signal will be exchanged and not observed.

Sample Weighing: Accurately weigh approximately 10-20 mg of the adipic acid sample.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry NMR tube.
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Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely

dissolved and the solution is homogeneous.

NMR Data Acquisition
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this

analysis.

¹H NMR Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans (NS): 16 to 64, depending on the sample concentration.

Relaxation Delay (D1): 1-5 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

¹³C NMR Parameters (Typical):

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

Data Processing
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3

Hz to the Free Induction Decay (FID) before Fourier transformation.

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
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Baseline Correction: Apply a baseline correction algorithm to correct for any baseline

distortions.

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at δ 2.50 ppm

for ¹H NMR and δ 39.52 ppm for ¹³C NMR).

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

the different protons.

Visualizations
Adipic Acid Molecular Structure and NMR Assignments
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Caption: Molecular structure of adipic acid with corresponding ¹H and ¹³C NMR assignments.

Workflow for NMR Analysis of Adipic Acid
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Caption: Workflow diagram for the NMR spectroscopic analysis of adipic acid.
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To cite this document: BenchChem. [Application Note: NMR Spectroscopic Analysis of Adipic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664381#adipic-acid-nmr-spectroscopy-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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